molecular formula C17H16N2O5 B4819120 methyl (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate

methyl (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate

Cat. No.: B4819120
M. Wt: 328.32 g/mol
InChI Key: XLRJRMNHIHNRFB-UVTDQMKNSA-N
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Description

Methyl (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of nitroso or nitrate derivatives.

Scientific Research Applications

Methyl (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of methyl (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate
  • Methyl (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methyl-1-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Methyl 2-[(4Z)-4-({2-methyl-1-[(4-nitrophenyl)methyl]-1H-indol-3-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]acetate

Uniqueness

Methyl (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate is unique due to its specific substitution pattern and the presence of both nitro and pyrrole functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-4-9-18-11(2)15(17(21)24-3)14(16(18)20)10-12-5-7-13(8-6-12)19(22)23/h4-8,10H,1,9H2,2-3H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRJRMNHIHNRFB-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N1CC=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N1CC=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate
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methyl (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate
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methyl (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate
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methyl (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate
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methyl (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate
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methyl (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxo-1-prop-2-enylpyrrole-3-carboxylate

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